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molecular formula C18H16N2O4 B8654395 Methyl 2-(4-(2-quinoxalinyloxy)phenoxy)propanoate CAS No. 76578-00-2

Methyl 2-(4-(2-quinoxalinyloxy)phenoxy)propanoate

Cat. No. B8654395
M. Wt: 324.3 g/mol
InChI Key: JJHGWAGCVCNJBY-UHFFFAOYSA-N
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Patent
US04609396

Procedure details

In a nitrogen atmosphere, a solution of 5.9 g (0.03 mole) methyl 2-(4-hydroxyphenoxy)propanoate in 20 cc of dimethylformamide was added dropwise at about 15° C. to 1.5 g (0.03 mole) 57% sodium hydride in 20 cc dimethylformamide. When the evolution of hydrogen ceased, 4.9 g (0.03 mole) 2-chloroquinoxaline was added and the reaction mixture was heated at 130° C. for 4 hours. After standing overnight at room temperature, the reaction mixture was poured into about 100 cc of cold water. The precipitated solid was filtered and crystallized from methanol to give 4.2 g of product, m.p. 110°-115°.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][CH:7]([CH3:12])[C:8]([O:10][CH3:11])=[O:9])=[CH:4][CH:3]=1.[H-].[Na+].[H][H].Cl[C:20]1[CH:29]=[N:28][C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:21]=1>CN(C)C=O.O>[N:21]1[C:22]2[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=2)[N:28]=[CH:29][C:20]=1[O:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH:7]([CH3:12])[C:8]([O:10][CH3:11])=[O:9])=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
OC1=CC=C(OC(C(=O)OC)C)C=C1
Name
Quantity
0.03 mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
4.9 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2N=C1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
CUSTOM
Type
CUSTOM
Details
crystallized from methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=C(C=NC2=CC=CC=C12)OC1=CC=C(OC(C(=O)OC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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